molecular formula C9H9BrN4O2 B1444269 5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 1513494-52-4

5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one

Katalognummer: B1444269
CAS-Nummer: 1513494-52-4
Molekulargewicht: 285.1 g/mol
InChI-Schlüssel: VOQHBGDXASJKON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic molecule featuring a dihydropyrimidinone core modified with bromine, methyl, and a 4-methyl-1,2,5-oxadiazole (oxadiazolylmethyl) substituent. Key features include:

  • Dihydropyrimidinone core: Known for bioactivity in medicinal and agrochemical contexts .
  • Bromine substituent: Enhances electrophilicity and influences binding interactions in biological systems .
  • Oxadiazole moiety: Imparts metabolic stability and modulates electronic properties .

Eigenschaften

IUPAC Name

5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2/c1-5-8(13-16-12-5)4-14-6(2)11-3-7(10)9(14)15/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQHBGDXASJKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN2C(=NC=C(C2=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one (CAS Number: 1513494-52-4) is a compound belonging to the dihydropyrimidinone family, which has garnered interest for its potential biological activities. The structure features a brominated pyrimidine core linked to an oxadiazole moiety, suggesting diverse pharmacological properties.

The molecular formula of this compound is C9H9BrN4O2C_9H_9BrN_4O_2, with a molecular weight of approximately 285.1 g/mol. Its structure is characterized by the presence of both bromine and oxadiazole groups, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC9H9BrN4O2
Molecular Weight285.1 g/mol
CAS Number1513494-52-4
PurityTypically ≥95%

Biological Activity Overview

Research indicates that compounds within the dihydropyrimidinone class exhibit a range of biological activities, including antiviral , antitumor , antimicrobial , and anti-inflammatory effects. The specific activities of 5-bromo-2-methyl derivatives have been explored in various studies.

Anticancer Activity

A study evaluated the anticancer properties of similar dihydropyrimidinone derivatives against human cancer cell lines. These compounds demonstrated significant cytotoxicity, with IC50 values often lower than those of established chemotherapeutics like doxorubicin. For instance, related compounds showed IC50 values ranging from 1 to 10 µM against various cancer cell lines, indicating strong potential for further development in cancer therapy .

Antimicrobial Properties

Dihydropyrimidinones have been reported to possess antimicrobial activity against a range of pathogens. A systematic review highlighted that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Anticancer Evaluation : In a recent study, a series of dihydropyrimidinones were synthesized and tested for their cytotoxic effects on colon cancer cells (HCT116). The lead compound exhibited an IC50 value of 4.36 µM, demonstrating potent anticancer activity compared to controls .
  • Antimicrobial Testing : Another investigation involved testing the antimicrobial efficacy of various dihydropyrimidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .

The biological activity of 5-bromo-2-methyl derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many dihydropyrimidinones inhibit key enzymes involved in nucleic acid synthesis.
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects in cellular systems.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one is C9H9BrN4O2C_9H_9BrN_4O_2, with a molecular weight of approximately 285.1 g/mol. The compound features a dihydropyrimidinone structure, which is known for its various pharmacological properties. The presence of the bromine atom and the oxadiazole group enhances its reactivity and biological efficacy .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The mechanism of action is primarily linked to its ability to interact with microbial targets, potentially disrupting cellular functions and inhibiting growth. Studies have shown that compounds with similar structures can effectively combat various bacterial strains and fungi.

Antioxidant Properties

The antioxidant activity of 5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one is another area of interest. The oxadiazole moiety may stabilize reactive intermediates or facilitate electron transfer processes, enhancing the compound's ability to scavenge free radicals. This property could make it valuable in preventing oxidative stress-related diseases.

Potential Therapeutic Uses

The compound's unique structure positions it as a candidate for developing novel therapeutic agents. Its interactions at the molecular level with enzymes or receptors involved in oxidative stress and microbial resistance suggest potential applications in treating infections and oxidative damage-related conditions .

Case Studies and Research Findings

Several studies have documented the biological activities of 5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus strains.
Study BAntioxidant PropertiesShowed significant reduction in oxidative stress markers in vitro.
Study CSynthesis MethodologyDeveloped an eco-friendly one-pot synthesis route with high yield.

These studies highlight the compound's potential as a versatile agent in both antimicrobial and antioxidant applications.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Bromine Substitution: Brominated pyrimidines (e.g., bromacil , target compound) exhibit enhanced reactivity and bioactivity compared to non-halogenated analogs. Bromine’s electron-withdrawing effects stabilize charge distribution, critical for herbicidal activity in bromacil.

Oxadiazole vs. Sulfonamide : The oxadiazole group in the target compound may confer greater metabolic stability compared to sulfonamide-containing analogs (e.g., ), which are prone to hydrolysis.

Dihydropyrimidinone vs.

Challenges :

  • Steric hindrance from the oxadiazolylmethyl group may complicate regioselective bromination.
  • Stability of the dihydropyrimidinone ring under acidic/basic conditions requires optimization.

Vorbereitungsmethoden

Synthesis of 4-Methyl-1,2,5-oxadiazol-3-yl Methyl Intermediate

  • Starting Materials: Amidoximes or nitrile oxides derived from methyl-substituted precursors.
  • Reaction Conditions: Cyclization under reflux in solvents like ethanol or methanol, sometimes with acid or base catalysis.
  • Purification: Recrystallization or chromatographic techniques (e.g., silica gel chromatography) to isolate pure oxadiazole derivatives.

Preparation of 5-Bromo-2-methyl-3,4-dihydropyrimidin-4-one

  • Method: Modified Biginelli reaction involving 5-bromo-β-ketoesters or bromination of the dihydropyrimidinone ring after its formation.
  • Typical Reagents: β-ketoester, methyl-substituted aldehyde or formaldehyde, urea or thiourea.
  • Catalysts: Acid catalysts such as HCl or Lewis acids.
  • Bromination: If post-synthetic, bromination is performed using brominating agents like N-bromosuccinimide (NBS) under controlled temperature to avoid overbromination.

Coupling via Methylene Bridge Formation

  • Alkylation Reaction: The oxadiazole methyl group is transformed into a reactive halomethyl derivative (e.g., bromomethyl), which then undergoes nucleophilic substitution with the dihydropyrimidinone at the 3-position.
  • Conditions: Basic medium (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
  • Work-up: Extraction, washing, and purification by column chromatography or recrystallization.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Product Intermediate
1 Cyclization Amidoxime precursor, reflux in EtOH/MeOH 4-methyl-1,2,5-oxadiazol-3-yl derivative
2 Biginelli condensation β-ketoester (bromo-substituted), aldehyde, urea, acid catalyst 5-bromo-2-methyl-3,4-dihydropyrimidin-4-one
3 Alkylation Halomethyl-oxadiazole, base (K2CO3), DMF Target compound: 5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one

Analytical and Purification Techniques

Research Findings and Optimization Data

  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and reaction time critically affect yield and purity. For instance, prolonged reflux in methanol for oxadiazole ring formation improves cyclization efficiency.
  • Solvent Effects: Polar aprotic solvents favor alkylation steps, enhancing nucleophilicity and reaction rates.
  • Selectivity: Controlled bromination avoids polybromination, preserving the desired substitution pattern.
  • Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and optimize reaction times.

Data Table: Key Parameters in Preparation

Parameter Typical Condition/Value Notes
Oxadiazole ring formation Reflux in EtOH or MeOH, 12–18 h Acid/base catalysis may be applied
Biginelli condensation Acid catalyst (HCl), 80–100 °C, 4–6 h Using brominated β-ketoester
Bromination NBS, 0–5 °C, 1–2 h Avoid overbromination
Alkylation K2CO3, DMF, 50–80 °C, 6–12 h Halomethyl oxadiazole intermediate
Purification Silica gel chromatography, recrystallization Solvent dependent
Yields 60–85% overall Dependent on reaction optimization

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one?

  • Answer : Synthesis typically involves multi-step routes, such as Claisen–Schmidt condensation followed by Michael addition, as demonstrated for structurally analogous brominated pyrimidinones . Key steps include:

  • Step 1 : Formation of the pyrimidinone core via condensation of brominated precursors.
  • Step 2 : Introduction of the 4-methyl-1,2,5-oxadiazole moiety through alkylation or nucleophilic substitution.
  • Step 3 : Final purification via column chromatography or recrystallization.
    • Validation : X-ray crystallography (e.g., single-crystal analysis at 100 K with R factor < 0.05) confirms stereochemistry and regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : A combination of methods ensures structural validation:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1670 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., diastereotopic protons in the dihydropyrimidinone ring) .
  • Elemental Analysis : Confirms purity (>95%) via C/H/N ratios, with deviations <0.3% from theoretical values .

Q. How are intermediates in the synthesis pathway characterized?

  • Answer : Key intermediates (e.g., brominated pyrimidinone precursors) are isolated via flash chromatography and analyzed using:

  • LC-MS : Monitors reaction progress and intermediate stability.
  • ¹H-NMR : Detects regioselectivity in alkylation steps (e.g., integration ratios for methyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Answer : Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for oxadiazole incorporation .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve Michael addition efficiency .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination steps.
    • Data-Driven Example : A 15% yield increase was achieved by switching from THF to DMF in analogous syntheses .

Q. How should researchers resolve discrepancies in spectroscopic data during structural validation?

  • Answer : Contradictions (e.g., unexpected NMR splitting) require:

  • 2D NMR (COSY, NOESY) : Resolves coupling patterns and spatial proximity of protons .
  • Variable-Temperature NMR : Clarifies dynamic effects (e.g., hindered rotation in oxadiazole substituents).
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison .

Q. What computational tools support mechanistic studies of substitution reactions in this compound?

  • Answer :

  • DFT/Molecular Dynamics : Models transition states for bromine displacement reactions.
  • Docking Studies : Predicts steric effects of the 4-methyl-oxadiazole group on reactivity .
    • Case Study : DFT simulations aligned with X-ray data (mean C–C bond deviation: 0.003 Å) to confirm regioselectivity in analogous pyrimidinones .

Q. How is regioselectivity achieved in substitutions involving the oxadiazole moiety?

  • Answer : Steric and electronic factors dominate:

  • Steric Maps : X-ray data show the 4-methyl group on oxadiazole directs electrophiles to the less hindered N2 position .
  • Hammett Plots : Electron-withdrawing bromine on pyrimidinone enhances electrophilicity at C3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.